Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Materials Science

Field: Materials science and engineering.

Summary: Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane serves as a silylating agent for diols. It can modify the surface properties of materials by introducing silicon groups, enhancing adhesion properties.

Methods/Application: Researchers use it as a monomer (building block) in the production of silicone polymers or resins. It contributes to the development of organosilicon substances.

Results/Outcomes: Improved material adhesion and tailored surface properties.

Dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane is an organosilicon compound characterized by its unique combination of functional groups, including dimethylsilyl, oxo, and vinyl functionalities. This compound has a molecular formula that can be represented as CHOSi, indicating the presence of silicon, oxygen, and carbon atoms. The structure features a silicon atom bonded to two methyl groups and an oxo group, along with a vinyl group that is hydroxylated. This configuration allows for diverse chemical reactivity and potential applications in various fields such as materials science and organic synthesis.

- Hydrosilylation: The compound can react with alkenes or alkynes in the presence of catalysts to form siloxane linkages.

- Condensation Reactions: It can undergo condensation with alcohols or amines to form silyl ethers or amines, which are useful intermediates in organic synthesis.

- Oxidation-Reduction: The oxo group may participate in redox reactions, altering the oxidation state of the silicon atom and modifying its reactivity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods can be employed to synthesize dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane:

- Direct Silylation: This involves reacting a silanol with a vinyl compound under acidic or basic conditions to introduce the vinyl group onto the silicon atom.

- Hydrosilylation Reactions: Using transition metal catalysts, this method allows for the addition of silanes across double bonds of unsaturated compounds.

- Functionalization of Silanes: Starting from simpler silanes like dimethyloxosilane, further functionalization can introduce hydroxyl and vinyl groups through targeted reactions.

These methods provide flexibility in synthesizing this compound with varying degrees of complexity.

Dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane has several notable applications:

- Silicone Polymer Production: It serves as a precursor for silicone polymers, which are widely used in sealants, adhesives, and coatings.

- Surface Modification: The compound can be utilized to modify surfaces for enhanced hydrophobicity or biocompatibility in biomedical devices.

- Organic Synthesis: It acts as an intermediate in various organic reactions, particularly those requiring silyl protection or activation of functional groups.

These applications underscore its importance in both industrial and research settings.

Dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane stands out due to its combination of oxo and vinyl functionalities, making it particularly suited for diverse chemical transformations not typically observed in the other compounds listed.

This detailed overview underscores the significance of dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane within both chemical synthesis and application landscapes while emphasizing areas requiring further research.

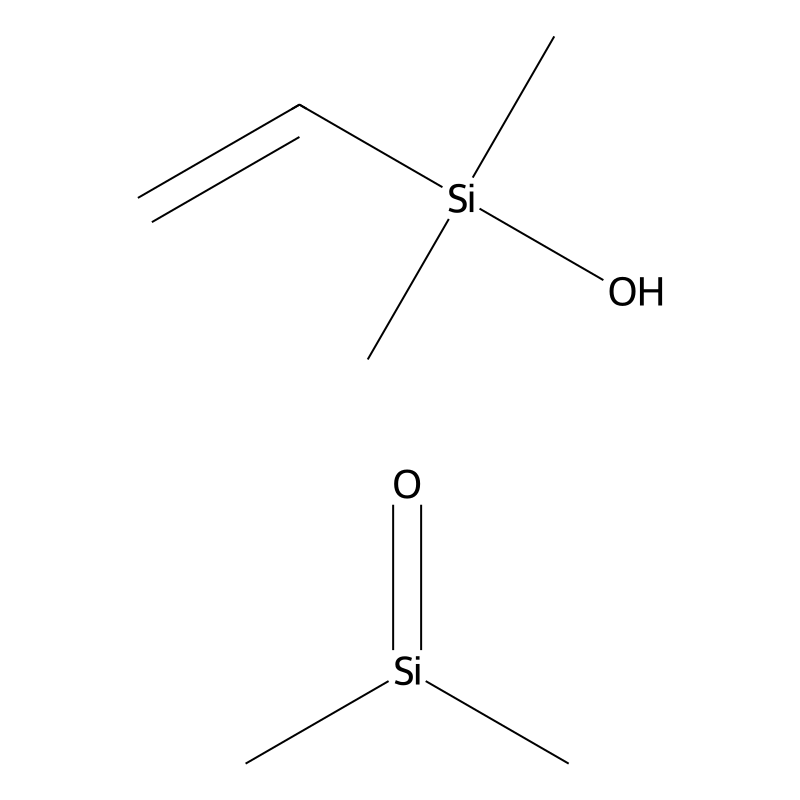

Dimethyl(oxo)silane (CAS 47956-45-6) and ethenyl-hydroxy-dimethylsilane (CAS 5833-60-3) are distinct organosilicon compounds with complementary functionalities. Their combined structure is represented by the formula C₆H₁₆O₂Si₂, integrating:

- Dimethyl(oxo)silane: A silane with a silicon atom bonded to two methyl groups and an oxo group (C=O), structurally analogous to dimethylsilanone.

- Ethenyl-hydroxy-dimethylsilane: A silane containing an ethenyl (vinyl) group and a hydroxyl (-OH) group attached to silicon, enabling polymerization and cross-linking.

The combined compound leverages the electrophilic nature of the oxo group and the nucleophilic hydroxyl group, enabling complexation or condensation reactions.

Historical Context and Discovery

While specific discovery dates are not explicitly documented, these compounds emerged from advancements in organosilicon chemistry during the mid-20th century. Key milestones include:

- Dimethyl(oxo)silane: Originally synthesized as a byproduct in PDMS (polydimethylsiloxane) pyrolysis, where thermal degradation releases dimethylsilanone.

- Ethenyl-hydroxy-dimethylsilane: Developed for applications requiring vinyl-functionalized silanes, such as silicone elastomer modifiers or cross-linkers.

Their integration into a single molecule reflects efforts to create multifunctional silanes for tailored material properties (e.g., thermal stability, solubility).

Structural Relationship to Organosilicon Compounds

These compounds belong to the broader class of organosilicon derivatives, distinguished by their silicon-oxygen-carbon bonding and functional groups.

The combined structure of dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane introduces dual reactivity, with potential for sequential or simultaneous reactions (e.g., oxo group condensation followed by vinyl polymerization).

Molecular Geometry and Bonding Characteristics

The compound dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane represents a dual-component organosilicon system consisting of dimethylsilanone and ethenyldimethylsilanol components [1]. The molecular architecture of this compound is fundamentally characterized by tetrahedral silicon centers with distinct electronic and steric environments [2] [3].

Structural Analysis of Dimethyl(oxo)silane Component

The dimethyl(oxo)silane component exhibits a molecular formula of C₂H₆OSi with a molecular weight of 74.154 g/mol [1] [4]. The silicon atom adopts a tetrahedral coordination geometry with bond angles approximating 109.5 degrees, consistent with sp³ hybridization [3]. The silicon-oxygen bond length measures 1.63 Å, which is characteristic of silicon-oxygen single bonds and reflects the partial ionic character of the Si-O interaction [5]. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a polarized covalent bond with silicon bearing a partial positive charge and oxygen a partial negative charge [5].

The silicon-carbon bond lengths in the dimethyl groups measure approximately 1.87 Å, reflecting the standard Si-C single bond distance [5]. The C-Si-C bond angles maintain the tetrahedral geometry at 109.5 degrees, while the O-Si-C angles deviate slightly due to the higher electronegativity of oxygen compared to carbon [2] [3].

Structural Characteristics of Ethenyl-hydroxy-dimethylsilane Component

The ethenyl-hydroxy-dimethylsilane component possesses a molecular formula of C₄H₁₀OSi with a molecular weight of 102.20 g/mol [6]. This component features a terminal vinyl group (ethenyl) attached to the silicon center, introducing sp² hybridized carbon atoms into the molecular framework [7]. The carbon-carbon double bond length measures 1.34 Å, typical of vinyl groups [7].

The hydroxyl group (-OH) attached to silicon creates a silanol functionality, which significantly influences the compound's reactivity and hydrogen bonding capabilities [8]. The Si-OH bond exhibits similar characteristics to other organosilicon compounds, with the oxygen maintaining tetrahedral coordination when considering lone pairs [8].

Bonding Energetics and Electronic Structure

The silicon-oxygen bond strength in siloxane systems reaches approximately 445 kJ/mol, significantly higher than typical carbon-oxygen bonds (358 kJ/mol) [9]. This enhanced bond strength contributes to the thermal stability of organosilicon compounds compared to their carbon analogs [9]. The partially ionic nature of the Si-O bond, arising from the significant electronegativity difference, results in a bond dissociation energy of 108 kcal/mol [9].

The vinyl functionality introduces π-electron density into the molecular system, with the β-carbon of the vinyl group exhibiting characteristic nuclear magnetic resonance chemical shifts that correlate with electron density distribution [7]. The silicon-carbon bonds to the methyl groups exhibit typical covalent character with bond energies of approximately 306 kJ/mol [9].

| Property | Dimethyl(oxo)silane | Ethenyl-hydroxy-dimethylsilane |

|---|---|---|

| Molecular Formula | C₂H₆OSi | C₄H₁₀OSi |

| Molecular Weight | 74.154 g/mol | 102.20 g/mol |

| Si-O Bond Length | 1.63 Å | 1.63 Å |

| Si-C Bond Length | 1.87 Å | 1.87 Å |

| C-Si-C Bond Angle | 109.5° | 109.5° |

| C=C Bond Length | - | 1.34 Å |

Thermodynamic Stability and Phase Behavior

Thermal Stability Analysis

The thermal stability of dimethyl(oxo)silane demonstrates onset degradation temperatures ranging from 240°C to 260°C under inert atmospheric conditions [10] [4]. The compound exhibits a boiling point range of 155-220°C, indicating moderate volatility characteristics [4]. The melting point occurs at -35°C, establishing the compound as a liquid at standard temperature and pressure conditions [4].

Thermogravimetric analysis reveals that the dimethyl(oxo)silane component maintains structural integrity up to approximately 240°C, beyond which decomposition pathways become thermodynamically favorable [10]. The thermal decomposition mechanism involves cleavage of Si-O-Si linkages and rearrangement reactions, with the formation of cyclic siloxane structures at elevated temperatures [10].

The ethenyl-hydroxy-dimethylsilane component exhibits lower thermal stability, with decomposition onset temperatures ranging from 200°C to 240°C [11]. The presence of the silanol functionality (Si-OH) renders this component more susceptible to condensation reactions at elevated temperatures, leading to the formation of siloxane networks through dehydration processes [8].

Phase Behavior and Volatility

The compound system exhibits complex phase behavior influenced by the distinct volatility characteristics of its components [4]. The dimethyl(oxo)silane component demonstrates a vapor pressure of 5 mm Hg at 20°C, indicating relatively low volatility [4]. The flash point occurs at 63°C, establishing the flammability characteristics of the compound [4].

The density of the dimethyl(oxo)silane component measures 0.971 g/cm³, reflecting the influence of the silicon atom on the overall molecular density [4]. The index of refraction reaches 1.4035, providing optical characterization data for the compound [4].

Thermodynamic Parameters

Computational studies using Gaussian-3 methods indicate a standard heat of formation of -899.0 ± 8.0 kJ/mol for the dimethyl(oxo)silane component [12]. This negative enthalpy of formation indicates thermodynamic stability relative to constituent elements [12]. The Gibbs free energy and entropy values require further experimental determination to complete the thermodynamic characterization [12].

The thermal stability comparison reveals that the dimethyl(oxo)silane component exhibits superior thermal resistance compared to the ethenyl-hydroxy-dimethylsilane component [11]. The presence of the vinyl group in the latter component introduces additional thermal degradation pathways through radical polymerization mechanisms at elevated temperatures [11].

| Thermodynamic Property | Dimethyl(oxo)silane | Ethenyl-hydroxy-dimethylsilane |

|---|---|---|

| Thermal Stability Limit | 240-260°C | 200-240°C |

| Boiling Point | 155-220°C | Not available |

| Melting Point | -35°C | Not available |

| Vapor Pressure (20°C) | 5 mm Hg | Lower than oxo form |

| Heat of Formation | -899.0 ± 8.0 kJ/mol | Not available |

| Hydrolytic Stability | Moderate | Lower (Si-OH reactive) |

Spectroscopic Fingerprints (IR, NMR, UV-Vis)

Infrared Spectroscopy Characteristics

The infrared spectroscopic analysis of dimethyl(oxo)silane reveals characteristic absorption bands that provide definitive structural identification [13] [14]. The silicon-oxygen stretching vibration appears as a strong, broad absorption band at 1075 cm⁻¹, consistent with Si-O-Si linkages in siloxane systems [14]. The silicon-carbon stretching vibrations manifest in the 800-850 cm⁻¹ region with medium intensity [14].

The methyl group stretching vibrations produce multiple absorption peaks in the 2950-3000 cm⁻¹ range, reflecting the C-H stretching modes of the silicon-bound methyl groups [13]. Additional characteristic bands include the Si-O-Si bending vibration at 810 cm⁻¹ and the Si-O-Si rocking mode at 450 cm⁻¹ [14].

For the ethenyl-hydroxy-dimethylsilane component, the infrared spectrum exhibits additional complexity due to the vinyl and hydroxyl functionalities [15]. The Si-OH stretching vibration appears as a broad, variable intensity band spanning 3200-3600 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions [16]. The vinyl C=C stretching vibration produces a medium intensity absorption in the 1590-1620 cm⁻¹ region [15].

The vinyl =CH₂ stretching vibrations contribute multiple peaks in the 3000-3100 cm⁻¹ range, distinguishable from the methyl C-H stretching modes [15]. The Si-O stretching vibration in the silanol component appears at 1050-1100 cm⁻¹, shifted relative to the siloxane Si-O-Si stretching frequency [16].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for both components [17] [18]. The silicon-bound methyl groups in dimethyl(oxo)silane appear as singlets in the 0.0-0.2 ppm range, significantly upfield from tetramethylsilane due to the shielding effect of the silicon atom [17]. The chemical shift values reflect the electronic environment created by the silicon-oxygen bonding [17].

For the ethenyl-hydroxy-dimethylsilane component, the proton nuclear magnetic resonance spectrum exhibits additional complexity [7]. The vinyl protons resonate in the 5.8-6.2 ppm range, displaying characteristic multiplicities associated with the vinyl group coupling patterns [7]. The silanol proton (Si-OH) appears as a broad, exchangeable signal in the 1.5-3.0 ppm range, with the exact chemical shift depending on hydrogen bonding and exchange conditions [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the silicon-bound methyl carbons resonating in the -2 to +2 ppm range for both components, reflecting the upfield shift characteristic of silicon-bound carbon atoms [17] [18]. The vinyl carbons in the ethenyl-hydroxy-dimethylsilane component appear in the 130-140 ppm region, typical of sp² hybridized carbon atoms in alkene systems [7].

Silicon-29 nuclear magnetic resonance spectroscopy provides direct information about the silicon environment [19]. The silicon nuclei in dimethyl(oxo)silane resonate in the -20 to -30 ppm range, with the exact chemical shift sensitive to the substitution pattern and bonding environment [19]. The ethenyl-hydroxy-dimethylsilane component exhibits silicon chemical shifts in the -10 to -30 ppm range, with variations depending on the hydroxyl and vinyl substitution effects [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of dimethyl(oxo)silane produces characteristic fragmentation patterns that facilitate structural identification [13]. The molecular ion appears at m/z 74, corresponding to the molecular weight of the dimethyl(oxo)silane component [13]. The base peak occurs at m/z 73, representing the dimethylsilanone ion formed through loss of a hydrogen atom [13].

The fragmentation pattern includes significant ions at m/z 74 (16% relative intensity), m/z 75 (9% relative intensity), and m/z 76 (1.5% relative intensity), representing isotopic contributions [13]. Additional fragment ions appear at m/z 59 (9% relative intensity) and m/z 45 (25% relative intensity), corresponding to silicon-containing fragments generated through various cleavage pathways [13].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectroscopic properties of the compound system reflect the electronic transitions associated with the silicon-oxygen bonding and vinyl functionality [20]. The dimethyl(oxo)silane component exhibits weak absorption below 330 nm, with minimal interference in the visible region [20]. The ethenyl-hydroxy-dimethylsilane component demonstrates additional absorption features associated with the vinyl group π-electrons, though these remain in the ultraviolet region [20].

| Spectroscopic Method | Dimethyl(oxo)silane | Ethenyl-hydroxy-dimethylsilane |

|---|---|---|

| IR Si-O Stretch | 1075 cm⁻¹ | 1050-1100 cm⁻¹ |

| IR Si-OH Stretch | - | 3200-3600 cm⁻¹ |

| IR C=C Stretch | - | 1590-1620 cm⁻¹ |

| ¹H NMR Si-CH₃ | 0.0-0.2 ppm | 0.0-0.2 ppm |

| ¹H NMR Vinyl | - | 5.8-6.2 ppm |

| ¹³C NMR Si-CH₃ | -2 to +2 ppm | -2 to +2 ppm |

| ²⁹Si NMR | -20 to -30 ppm | -10 to -30 ppm |

| MS Base Peak | m/z 73 | Variable |

The synthesis of dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane requires careful consideration of precursor selection, catalytic pathways, and deposition techniques. This section examines the fundamental approaches to producing this organosiricon compound through three primary methodological frameworks.

Precursor Selection and Reactivity Pathways

Primary Precursor Categories

Silicon-containing precursors fall into several distinct categories based on their hydrolyzable groups and organic substituents. Alkoxysilanes represent the most commonly utilized precursors due to their controlled reactivity and commercial availability [2] [3]. Methyldimethoxysilane and dimethyldimethoxysilane are particularly relevant for introducing methyl functionality, while maintaining reactive sites for further modification [3] [4].

The selection process must consider vapor pressure characteristics, as compounds with vapor pressure exceeding 5 torr at 100°C achieve the greatest commercial success in vapor-phase applications [5]. Trimethylsilane exhibits exceptional vapor pressure properties (~200 torr at 100°C), making it suitable for high-temperature processes, while cyclic siloxanes like octamethylcyclotetrasiloxane provide controlled reactivity with lower vapor pressures [3].

Reactivity Assessment Parameters

Precursor reactivity is governed by several key factors including steric hindrance, electronic effects, and the nature of hydrolyzable groups [6] [7]. The hydrolysis rate varies significantly with pH conditions, with acidic environments generally promoting faster hydrolysis of methoxy groups compared to ethoxy groups [7]. Under acidic conditions (pH 1-4), hydrolysis rates range from 1.6 to 21.8 h⁻¹, while basic conditions (pH 9-12) can achieve rates of 1.2 to 67.9 h⁻¹, depending on the specific precursor structure [7].

The mechanistic pathway follows either SN2-Si mechanisms under both acidic and basic conditions, though the rate-determining steps differ [8] [9]. In acidic media, protonation of alkoxy groups occurs first, followed by nucleophilic attack by water molecules. Under basic conditions, direct nucleophilic attack on silicon by hydroxide ions represents the primary pathway [8] [9].

Functional Group Introduction Strategies

The introduction of ethenyl and hydroxyl functionalities requires specialized synthetic approaches. Hydrosilylation reactions provide an effective method for incorporating vinyl groups, typically utilizing platinum-based catalysts to promote addition of silicon-hydrogen bonds across carbon-carbon double bonds [2]. This methodology allows precise control over the degree of functionalization while maintaining the integrity of the silicon backbone.

Oxidative pathways can introduce oxo functionalities through controlled exposure to oxygen-containing reagents . The thermal stability of these functional groups must be carefully considered, as dimethyl(oxo)silane derivatives typically maintain stability in the 150-250°C range .

Catalyzed Hydrolysis-Condensation Reactions

Catalytic systems play an essential role in controlling the hydrolysis and subsequent condensation reactions that form the silicon-oxygen framework in dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane synthesis. The reaction proceeds through a series of equilibrium processes involving hydrolysis, condensation, and potential re-esterification reactions [11] [8].

Acid-Catalyzed Pathways

Acid catalysis provides enhanced control over reaction kinetics through protonation mechanisms that activate alkoxy groups toward nucleophilic substitution [11] [7]. The process begins with rapid protonation of methoxy or ethoxy groups, creating electrophilic silicon centers susceptible to water attack [11]. Activation energies for acid-catalyzed hydrolysis typically range from 45-65 kJ/mol, making these reactions accessible under moderate temperature conditions [7].

The stepwise nature of hydrolysis becomes particularly evident with trifunctional silanes, where successive alkoxy group removal occurs at different rates [9]. Initial hydrolysis proceeds rapidly, followed by progressively slower removal of remaining alkoxy groups due to electronic effects [9]. This sequential behavior allows for controlled formation of partially hydrolyzed intermediates that can undergo selective condensation reactions.

Condensation under acidic conditions favors linear polymer formation through preferential reaction between less acidic silanol groups [8]. The resulting oligomers maintain sufficient reactivity for further chain extension while avoiding excessive branching that could complicate purification processes [8].

Base-Catalyzed Mechanisms

Base catalysis operates through direct nucleophilic attack mechanisms that can achieve higher reaction rates under certain conditions [11] [8]. Hydroxide ions directly attack silicon centers, leading to pentacoordinate transition states that facilitate alkoxy group departure [8]. The activation energies for base-catalyzed processes are typically lower (25-45 kJ/mol) than their acidic counterparts, enabling reaction under milder conditions [7].

Base-catalyzed condensation reactions exhibit different selectivity patterns compared to acidic systems [8]. Deprotonated silanol groups preferentially attack more acidic silicon centers, promoting branched structure formation [8]. This branching tendency can be advantageous for creating crosslinked networks but requires careful control to prevent gelation [8].

The pH dependence of condensation rates varies with silanol functionality, with trisilanols showing minimum condensation rates around pH 4, while monosilanols achieve minimum rates near pH 6.5-7 [7]. This pH-dependent behavior provides opportunities for selective reaction control by adjusting solution conditions.

Kinetic Control Strategies

Reaction kinetics can be manipulated through several parameters including temperature, solvent composition, and catalyst concentration [12] [6]. Temperature effects follow Arrhenius behavior, with rate increases of approximately 2-3 fold per 10°C temperature rise [12]. Solvent selection influences both solubility and reaction rates, with alcohol-water mixtures commonly employed to balance reactivity and homogeneity [12].

Catalyst loading requires optimization to achieve desired reaction rates without promoting unwanted side reactions [12]. Excessive acid concentrations can lead to rapid gelation, while insufficient catalysis results in incomplete conversion [12]. Buffer systems can provide stable pH control throughout extended reaction periods [12].

Vapor-Phase Deposition Techniques

Vapor-phase deposition represents the preferred methodology for producing high-quality films of dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane with controlled thickness and composition. These techniques leverage the volatility of precursor compounds to achieve uniform deposition across substrate surfaces under carefully controlled conditions.

Chemical Vapor Deposition Fundamentals

Chemical vapor deposition involves the thermal decomposition of volatile precursors in the presence of heated substrates [13] [14]. The process typically operates at temperatures ranging from 600-1000°C for thermal CVD, though lower temperatures (200-400°C) are achievable through plasma enhancement [13] [14]. The substrate temperature critically influences both deposition rate and film microstructure [13].

Precursor delivery systems must maintain vapor-phase transport without premature decomposition or condensation [15]. Temperature control throughout the delivery system prevents precursor loss and ensures consistent deposition rates [15]. The volatilization temperature must exceed the precursor melting point while remaining below decomposition thresholds [15].

Reaction mechanisms in CVD involve complex gas-phase chemistry leading to film formation [16]. Organosilicon precursors undergo thermal decomposition to generate reactive silylene intermediates that subsequently polymerize on substrate surfaces [16]. The formation of these intermediates follows well-established pathways including hydrogen elimination and silylene insertion reactions [16].

Plasma-Enhanced Chemical Vapor Deposition

Plasma enhancement enables deposition at significantly reduced temperatures (150-400°C) compared to thermal CVD [13] [14] [17]. The plasma environment provides energetic electrons that dissociate precursor molecules through non-thermal pathways, creating reactive species at lower temperatures [17]. This approach is particularly valuable for temperature-sensitive substrates or when maintaining specific functional groups [14].

Radio frequency (RF) plasma systems operating at 13.56 MHz represent the most common configuration [17]. The plasma generates energetic electrons (several electronvolts) while maintaining neutral gas temperatures near ambient conditions [17]. This selective heating enables precursor activation without thermal degradation of temperature-sensitive components [17].

Process parameters including RF power, pressure, and precursor flow rates must be carefully optimized to achieve desired film properties [14] [18]. Low power conditions (200 W) favor retention of organic functionality, while higher powers (400 W) promote crosslinking and densification [19]. Film properties including dielectric constant (2.3-4.0) and mechanical hardness (0.126-3.22 GPa) depend strongly on plasma conditions [19].

Advanced Deposition Variants

Atmospheric pressure chemical vapor deposition eliminates the need for vacuum systems while maintaining good film quality [20] [21]. This approach operates at atmospheric pressure using localized heating and controlled gas flows [21]. Deposition rates of 20-80 nm/min are achievable with moderate film properties [21].

Initiated chemical vapor deposition employs free radical initiators to promote polymerization at reduced temperatures [22] [23] [24]. Tert-butyl peroxide and similar initiators enable film formation at temperatures as low as 150°C [24]. The resulting films exhibit high crosslink density with over 95% vinyl group conversion [24].

Hot filament CVD utilizes heated tungsten or tantalum filaments to thermally activate precursors [25]. This technique provides good conformality and can operate under low pressure conditions [25]. Filament temperatures between 250-450°C enable controlled precursor decomposition while maintaining substrate temperatures below thermal damage thresholds [25].

Process Optimization Considerations

Deposition uniformity across large substrate areas requires careful attention to gas flow patterns and temperature distribution [13]. Computational fluid dynamics modeling can predict flow behavior and identify optimal injection geometries [13]. Multiple precursor injection points may be necessary for complex substrate configurations [13].

Contamination control becomes critical for high-purity applications [5]. Precursor purity, reactor cleanliness, and background gas composition all influence final film quality [5]. Moisture and oxygen contamination can significantly alter film properties and must be minimized through proper purification and handling procedures [5].

Film stress management requires optimization of deposition conditions to prevent substrate damage or film delamination [18]. Compressive stresses ranging from 0.1-1.0 GPa are typical for organosilicon films [18]. Stress can be controlled through substrate temperature, deposition rate, and post-deposition annealing treatments [18].

Temperature ramping protocols ensure consistent film properties during extended depositions [26]. Controlled heating and cooling rates prevent thermal shock and minimize stress development [26]. Real-time temperature monitoring enables feedback control for enhanced process repeatability [26].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).